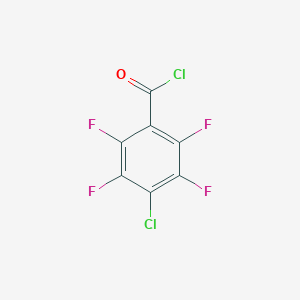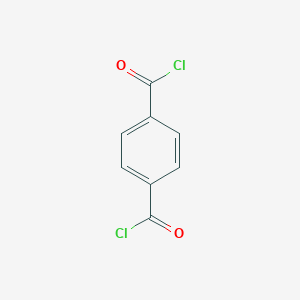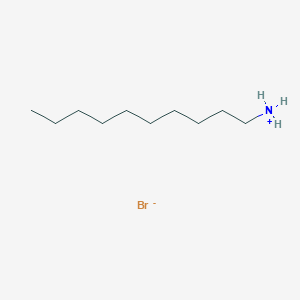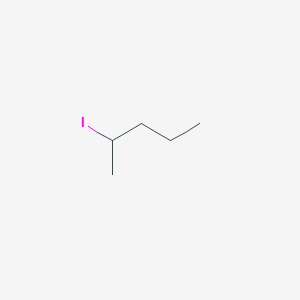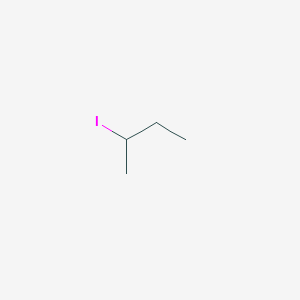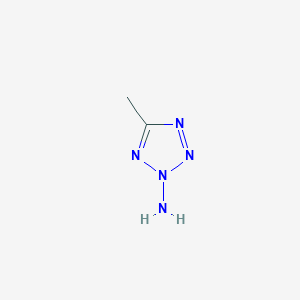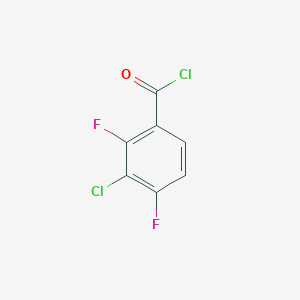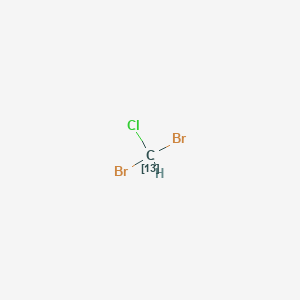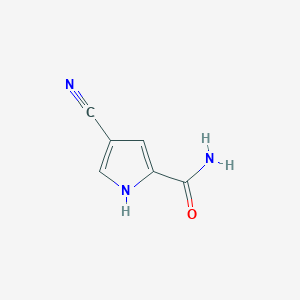
4-cyano-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-1H-pyrrole-2-carboxamide, also known as CP-526,555, is a synthetic compound that belongs to the pyrrole class of organic compounds. It has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
4-cyano-1H-pyrrole-2-carboxamide acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This leads to a reduction in the downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemische Und Physiologische Effekte
4-cyano-1H-pyrrole-2-carboxamide has been found to modulate various physiological processes, including anxiety, depression, and schizophrenia. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with schizophrenia. 4-cyano-1H-pyrrole-2-carboxamide has also been found to reduce pain perception and drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyano-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which allows for the modulation of specific physiological processes. It has also been found to be orally active, allowing for easy administration to animal models. However, 4-cyano-1H-pyrrole-2-carboxamide has some limitations for lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-cyano-1H-pyrrole-2-carboxamide. One potential direction is the development of more potent and selective mGluR5 antagonists. Another direction is the investigation of the potential therapeutic applications of 4-cyano-1H-pyrrole-2-carboxamide in various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, further research is needed to understand the long-term effects of 4-cyano-1H-pyrrole-2-carboxamide on physiological processes.
Wissenschaftliche Forschungsanwendungen
4-cyano-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including learning and memory, pain perception, and drug addiction. 4-cyano-1H-pyrrole-2-carboxamide has been found to modulate the activity of mGluR5, leading to potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, and schizophrenia.
Eigenschaften
CAS-Nummer |
154238-76-3 |
|---|---|
Produktname |
4-cyano-1H-pyrrole-2-carboxamide |
Molekularformel |
C6H5N3O |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
4-cyano-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(6(8)10)9-3-4/h1,3,9H,(H2,8,10) |
InChI-Schlüssel |
ULKRPHYHFUBTEZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C1C#N)C(=O)N |
Kanonische SMILES |
C1=C(NC=C1C#N)C(=O)N |
Synonyme |
1H-Pyrrole-2-carboxamide,4-cyano-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


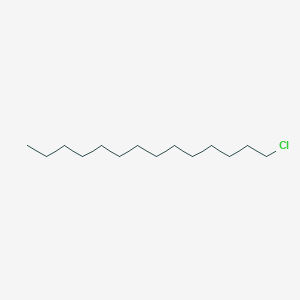
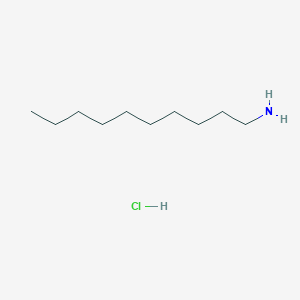
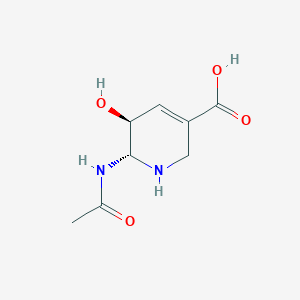
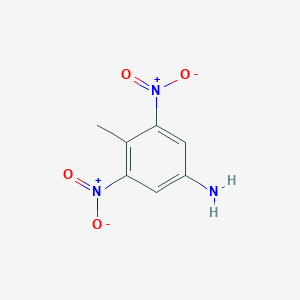
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)
